REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([O:11][CH3:12])[CH:4]=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>ClCCl>[CH3:12][O:11][C:5]1[CH:4]=[C:3]([CH2:2][NH:1][S:14]([CH3:13])(=[O:16])=[O:15])[CH:8]=[CH:7][C:6]=1[O:9][CH3:10]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
NCC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
4.64 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
N-[(3,4-dimethoxy)methyl]methanesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid which had precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with additional dichloromethane
|
Type
|
WASH
|
Details
|
The filtrate was washed with 0.5N HCl (2×200 ml.) and water (200 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 13.93 g
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from ethyl acetate:hexane (1:1, 75 ml.)
|
Type
|
WASH
|
Details
|
The crystalline product was washed with ethyl acetate:hexane (1:1) and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 12.41 g
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)CNS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |